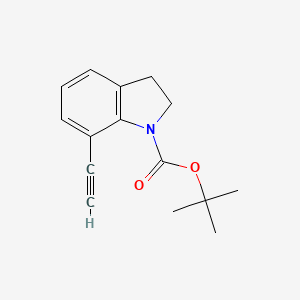

tert-butyl 7-ethynyl-2,3-dihydro-1H-indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as the one you mentioned, are significant in natural products and drugs . They play a crucial role in cell biology and are often used as biologically active compounds for the treatment of various disorders .

Molecular Structure Analysis

The molecular structure of indole derivatives is typically complex, with various functional groups attached to the indole core . These functional groups can greatly influence the properties and reactivity of the compound.Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, depending on the functional groups present . These reactions can include formylation, reduction, and olefination .Scientific Research Applications

Chemical Recycling of Poly(ethylene terephthalate)

Poly(ethylene terephthalate) (PET), commonly found in post-consumer soft-drink bottles, presents a significant opportunity for chemical recycling. Research by Karayannidis and Achilias (2007) highlights the potential of hydrolysis in alkaline or acid environments to recover pure terephthalic acid monomer, which can be repolymerized. This process not only addresses solid waste issues but also conserves petrochemical products and energy, showcasing a practical application of tert-butyl-based compounds in recycling efforts (Karayannidis & Achilias, 2007).

Synthetic Phenolic Antioxidants in Environmental Science

Liu and Mabury (2020) discuss the widespread use of synthetic phenolic antioxidants (SPAs) in various products to prevent oxidation and extend shelf life. Their environmental occurrence, human exposure, and associated toxicities highlight the urgent need for research into novel SPAs with lower toxicity and environmental impact. This context underscores the relevance of studying tert-butyl-based compounds for their potential as safer alternatives in industrial applications (Liu & Mabury, 2020).

Biodegradation and Environmental Fate of Fuel Additives

Research on the biodegradation and environmental fate of fuel additives like methyl tert-butyl ether (MTBE) by Schmidt et al. (2004) provides insights into the challenges and potential pathways for mitigating pollution from these compounds. Understanding the degradation of MTBE and its intermediates under various conditions can inform the development of more environmentally friendly fuel additives, highlighting another area where tert-butyl-based compounds are of scientific interest (Schmidt et al., 2004).

Development of Nonchromatographic Bioseparation Processes

The review by Yan et al. (2018) on three-phase partitioning (TPP) as a bioseparation technology underlines the importance of rapid, green, and efficient separation methods for bioactive molecules. Tert-butyl-based compounds, through their role in facilitating such separations, are crucial for the production and purification of bioactive molecules used in food, cosmetics, and medicine (Yan et al., 2018).

Indole Synthesis in Organic Chemistry

The comprehensive review by Taber and Tirunahari (2011) on indole synthesis methodologies, including those involving tert-butyl-based compounds, highlights the significance of these processes in creating bioactive molecules. Such synthesis methods are fundamental in developing pharmaceuticals and exploring new treatments, demonstrating the critical role of tert-butyl-based compounds in medicinal chemistry (Taber & Tirunahari, 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

tert-butyl 7-ethynyl-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-5-11-7-6-8-12-9-10-16(13(11)12)14(17)18-15(2,3)4/h1,6-8H,9-10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPPYPUZJCNJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2694659.png)

![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)

![2-{{[(4-Methoxybenzoyl)oxy]imino}[2-(4-methoxyphenyl)cyclopropyl]methyl}pyridine](/img/structure/B2694665.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2694672.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)

![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)

![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/no-structure.png)